molecular formula C18H11F3N2O4S B2605503 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide CAS No. 306977-61-7

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide

Cat. No.: B2605503
CAS No.: 306977-61-7
M. Wt: 408.35
InChI Key: FJMCLPRNHFESHV-UHFFFAOYSA-N
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Description

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitro and trifluoromethyl groups, and the final coupling with the phenoxy and carboxamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy moiety .

Scientific Research Applications

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions that modulate biological activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is unique due to its combination of functional groups and the presence of the thiophene ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-10-12(6-7-14(13)23(25)26)27-15-8-9-28-16(15)17(24)22-11-4-2-1-3-5-11/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCLPRNHFESHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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